molecular formula C8H13ClN2O B2812421 4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride CAS No. 2102409-05-0

4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No. B2812421
CAS RN: 2102409-05-0
M. Wt: 188.66
InChI Key: CXVYZAMVNQMVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride” is a chemical compound. It’s a solid substance . The empirical formula is C7H15ClN2O and the molecular weight is 178.66 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C1N(CCC)CC(N)C1.[H]Cl . This indicates that the compound contains a pyrrolidinone ring with an amino group and a propyl group attached to it.


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Spectroscopic and Crystallographic Characterization

The detailed chemical characterization of related compounds provides foundational knowledge necessary for understanding the physical and chemical properties of "4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride." For instance, studies on cathinone derivatives have employed spectroscopic and crystallographic techniques to establish purity, structural identity, and the occurrence of compounds as racemic mixtures. This type of characterization is crucial for the identification and further research into similar compounds (Kuś et al., 2016).

Synthetic Applications

Research into the synthesis of β-hydroxy-α-amino acids showcases the utility of related chemical structures in drug development. Efficient processes for producing key intermediates in drug synthesis have been developed, demonstrating the relevance of similar compounds in the pharmaceutical industry (Goldberg et al., 2015).

Polymer Modification

The modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including those structurally related to "this compound," shows potential medical applications. Such modifications can enhance the thermal stability and biological activities of polymers, opening avenues for their use in medical applications (Aly & El-Mohdy, 2015).

Radiation-Induced Modifications

Studies on the effects of gamma radiation on amino acids and related dihydropyridine compounds offer insights into the stability and behavior of such chemicals under radiation. This research could inform the development of radiation-resistant materials or the use of radiation in chemical synthesis (Aydın et al., 2013).

Functional Synthesis and Sensory Applications

The synthesis of functionalized dihydropyridines, including those with amino groups, highlights the potential of "this compound" in creating precursors for further synthetic transformations. Such compounds have shown promise in selective sensory applications, particularly in detecting metal ions (Koley et al., 2015).

Safety and Hazards

The compound is classified under GHS07 and has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . It’s recommended to handle it with care, avoid contact with skin and eyes, and use personal protective equipment.

properties

IUPAC Name

4-amino-1-propan-2-ylpyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-6(2)10-4-3-7(9)5-8(10)11;/h3-6H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVYZAMVNQMVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=CC1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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